molecular formula C7H6ClNO2 B1368895 Methyl 3-chloroisonicotinate CAS No. 98273-79-1

Methyl 3-chloroisonicotinate

Cat. No.: B1368895
CAS No.: 98273-79-1
M. Wt: 171.58 g/mol
InChI Key: UWSWHAPVUHNFKD-UHFFFAOYSA-N
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Description

Methyl 3-chloroisonicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a chlorine atom at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Biochemical Analysis

Biochemical Properties

Methyl 3-chloroisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and toxins. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s biochemical activity and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloroisonicotinate can be synthesized through the esterification of 3-chloroisonicotinic acid with methanol in the presence of a catalyst. One common method involves the use of potassium carbonate as a base in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is stirred at room temperature, followed by the addition of methyl iodide. The product is then purified using silica gel chromatography, yielding this compound as a colorless liquid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroisonicotinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Ester hydrolysis: The ester group can be hydrolyzed to yield 3-chloroisonicotinic acid and methanol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMSO or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Ester hydrolysis: Acidic or basic aqueous solutions under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Various substituted isonicotinates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Ester hydrolysis: 3-chloroisonicotinic acid and methanol.

Scientific Research Applications

Methyl 3-chloroisonicotinate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-chloroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by mimicking the natural substrate, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloroisonicotinate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biological Activity

Methyl 3-chloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article synthesizes available research findings, including cytotoxicity evaluations, structure-activity relationships (SAR), and its applications in pest control.

Chemical Structure and Properties

This compound belongs to the class of isonicotinate derivatives, characterized by a pyridine ring substituted with a chlorine atom and a methyl ester group. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.

Cytotoxicity Studies

Cytotoxicity assessments have been pivotal in evaluating the potential of this compound as an anticancer agent. In one study, derivatives of isonicotinate were screened against various human cancer cell lines using the National Cancer Institute's NCI-60 panel. The results indicated that while many compounds exhibited low cytotoxicity across most cell lines, certain derivatives showed selective growth inhibition against specific types, such as renal (UO-31) and breast cancers (MCF-7) .

Table 1: Cytotoxicity Results of Selected Compounds

CompoundUO31 Growth Inhibition (%)MCF7 Growth Inhibition (%)MDA-MB-468 Growth Inhibition (%)
1288.3578.4556.49
1342.8562.1659.96
1457.6772.9576.31
21117.3183.28106.62

The data indicates that compound 21 , with a specific substitution pattern, exhibited notable growth inhibition across multiple cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies highlighted that specific functional groups significantly affect the biological activity of this compound derivatives. For instance, compounds with electron-withdrawing groups at the para position on the aromatic ring demonstrated enhanced inhibitory effects against cancer cell lines .

Key Findings:

  • Substituents such as methoxy and chloro groups at specific positions (C-4) improved selectivity and potency.
  • The presence of an amine linker at C-4 was essential for enhancing growth inhibitory effects compared to other linkers like thiol or ether.

Applications in Pest Control

Beyond its potential in oncology, this compound has been explored for its efficacy in agricultural applications, particularly as an insect behavior-modifying agent. Studies have shown that derivatives can act as attractants or repellents for pests such as Frankliniella occidentalis (western flower thrips) .

Table 2: Insect Behavior Modifying Activity

CompoundActivity TypeTarget Pest
This compoundRepellentFrankliniella occidentalis
Ethyl 2-chloroisonicotinateAttractantThrips tabaci

These findings suggest that the structural modifications on isonicotinate derivatives can lead to significant changes in their biological activity, making them valuable for pest management strategies .

Properties

IUPAC Name

methyl 3-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSWHAPVUHNFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571497
Record name Methyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-79-1
Record name Methyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (36.3 g, 263 mmol) was added to 3-chloroisonicotinic acid (10.35 g, 65.7 mmol) in DMSO (50 mL). After 30 min, MeI (8.22 mL, 131 mmol) was added. The mixture was stirred at room temperature for 2 h, quenched with saturated NH4Cl (300 mL) and water (200 mL), and extracted with EtOAc (3×200 mL). The combined extracts were washed with brine (2×50 mL), dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 10-30% ethyl acetate in hexanes, gave methyl 3-chloroisonicotinate as a colorless liquid (6.275 g, 56% yield). MS (ES+) m/z: 172 (M+H); LC retention time: 2.45 min (analytical HPLC Method A).
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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